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Compound of Interest

Compound Name: ML-323

Cat. No.: B609141 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profile of ML-323, a potent and

selective inhibitor of the Ubiquitin-Specific Protease 1 (USP1)/USP1-Associated Factor 1

(UAF1) deubiquitinase complex. The performance of ML-323 is objectively compared with

other known USP1 inhibitors, supported by experimental data to inform research and drug

development decisions.

Comparative Selectivity of USP1 Inhibitors
ML-323 exhibits a highly selective inhibition profile for the USP1/UAF1 complex. The following

table summarizes its inhibitory potency and compares it with other notable USP1 inhibitors.
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Compound Target IC50 (nM) Assay Type

Other Notable
Inhibited
Targets
(Concentration
)

ML-323 USP1/UAF1 76
Ubiquitin-

Rhodamine

- USP12 and

USP46 (at

concentrations

100x higher than

USP1 IC50)[1][2]

[3] - No

significant

inhibition against

a panel of 451

kinases at 10

µM[4][5] - No

significant

activity against

18 other DUBs

and 70 unrelated

proteases[5][6]

174
Gel-based (K63-

linked diubiquitin)

820

Gel-based

(monoubiquitinat

ed PCNA)

KSQ-4279 USP1/UAF1 -
Ubiquitin-

Rhodamine

Retains high

selectivity for

USP1 even at

concentrations

up to 10,000

times its IC50[1]

[2][3]

GW7647 USP1/UAF1 - - Known to have

off-target

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.biorxiv.org/content/10.1101/2024.05.16.594330v1.full-text
https://pubs.acs.org/doi/10.1021/acs.jmedchem.4c01184
https://pmc.ncbi.nlm.nih.gov/articles/PMC11403619/
https://www.ncbi.nlm.nih.gov/books/NBK259186/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4144829/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4144829/
https://www.chemicalprobes.org/ml323
https://www.biorxiv.org/content/10.1101/2024.05.16.594330v1.full-text
https://pubs.acs.org/doi/10.1021/acs.jmedchem.4c01184
https://pmc.ncbi.nlm.nih.gov/articles/PMC11403619/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609141?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


pharmacology[4]

Pimozide USP1/UAF1 - -

Known to have

off-target

pharmacology[4]

C527 USP1/UAF1 - -

USP12/46 (IC50

= 5.97 µM),

USP5 (IC50 =

1.65 µM), UCL-

H3 (IC50 = 2.18

µM)[4]

Experimental Protocols
1. Ubiquitin-Rhodamine 110 Assay (for IC50 determination of ML-323 against USP1/UAF1)[4]

[7]

Principle: This fluorometric assay monitors the enzymatic activity of the USP1/UAF1

complex. The enzyme cleaves the ubiquitin from the ubiquitin-rhodamine 110 substrate,

releasing the fluorophore and causing an increase in fluorescence intensity.

Methodology:

The USP1/UAF1 enzyme (1 nM) was incubated with varying concentrations of ML-323 in

an assay buffer (50 mM HEPES pH 7.8, 0.5 mM EDTA, 100 mM NaCl, 1 mM TCEP, 0.1

mg/mL BSA, and 0.01% Tween-20).

The mixture was incubated for 15 minutes to reach equilibrium.

The enzymatic reaction was initiated by the addition of 150 nM of the ubiquitin-rhodamine

110 substrate.

The change in fluorescence intensity was measured over a 5-minute period.

The percentage of inhibition was calculated by normalizing the data against no-inhibitor

and no-enzyme controls.
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IC50 values were determined by fitting the percent inhibition data to a sigmoidal dose-

response curve using a four-parameter Hill equation.

2. KINOMEscan™ Profiling (for off-target kinase selectivity)[4]

Principle: This is a competitive binding assay that quantitatively measures the interaction of a

test compound with a large panel of kinases.

Methodology:

ML-323 was tested at a concentration of 10 µM against a panel of 451 kinases.

The assay measures the amount of kinase that is able to bind to an immobilized ligand in

the presence of the test compound.

The results are reported as the percentage of the kinase that is inhibited from binding to

the ligand.

3. DUBprofiler™ Assay (for comparative selectivity against other deubiquitinases)[1][2][3]

Principle: This is a fluorescence-based assay used to determine the selectivity of inhibitors

against a panel of deubiquitinase enzymes.

Methodology:

ML-323 and KSQ-4279 were screened against a panel of nearly 50 different

deubiquitinase enzymes.

The assay was conducted at various inhibitor concentrations (e.g., 0.01 µM).

The remaining enzymatic activity in the presence of the inhibitor was measured and

compared to a DMSO control to determine the percentage of inhibition.

USP1 Signaling Pathway in DNA Damage Response
USP1, in complex with UAF1, plays a critical role in the DNA damage response by

deubiquitinating two key proteins: Proliferating Cell Nuclear Antigen (PCNA) and Fanconi

Anemia Complementation Group D2 (FANCD2).[4][8] This deubiquitination event is crucial for
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regulating DNA repair pathways such as translesion synthesis and the Fanconi anemia

pathway. Inhibition of USP1/UAF1 by ML-323 leads to the accumulation of monoubiquitinated

PCNA and FANCD2, thereby impairing these DNA repair processes and sensitizing cancer

cells to DNA damaging agents like cisplatin.[5][9][10]
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Caption: USP1/UAF1 signaling in DNA damage repair and its inhibition by ML-323.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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